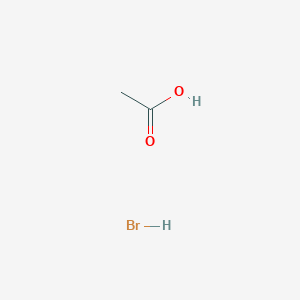

Acetic acid, mixt. with hydrobromic acid

説明

Historical Evolution of its Application as a Reagent in Organic Synthesis

The use of a hydrobromic acid and acetic acid mixture has a long-standing history in organic chemistry. One of its early significant applications was in the Zeisel determination, a method developed by Simon Zeisel in 1885 for the quantitative analysis of methoxy (B1213986) and ethoxy groups in organic compounds. wikipedia.org This classical method involves the cleavage of ethers or esters with a mixture of acetic acid and hydrogen iodide, where the resulting alkyl iodide is quantified. wikipedia.org While the original method used hydrogen iodide, the principle of ether cleavage by a strong acid in a suitable solvent laid the groundwork for similar applications using hydrobromic acid.

A pivotal development in the application of HBr in acetic acid came in the mid-20th century with its use in peptide synthesis. In 1954, it was demonstrated that a solution of hydrogen bromide in acetic acid could be effectively used for the removal of carbobenzoxy (Cbz) protecting groups and benzyl (B1604629) esters from peptide derivatives. acs.org This method provided a valuable tool for chemists working on the synthesis of complex peptides. acs.orgweebly.comnih.gov The reagent has also been historically employed in the manufacturing process of certain polypeptide drugs, where it is used for deprotection steps. google.com

Physicochemical Basis for the Synergistic Reactivity of the Mixture

The enhanced reactivity of the acetic acid-hydrobromic acid mixture stems from the interplay of its components. Hydrobromic acid is an intrinsically strong acid that, when dissolved in glacial acetic acid, creates a highly acidic medium. sciencemadness.org The acidity of this system, as measured by the Hammett acidity function (H₀), is significantly greater than that of aqueous HBr. sciencemadness.orgacs.org This is because acetic acid is a much weaker base than water, leading to a higher activity of the proton. sciencemadness.orgechemi.com The protonated acetic acid, CH₃COOH₂⁺, is a superacid, making the HBr-acetic acid system a potent proton donor. sciencemadness.org

This strong acidity facilitates reactions that require protonation of a functional group, such as the oxygen atom in an ether or a carbonyl group, to make it a better leaving group or to activate it towards nucleophilic attack. organicchemistrytutor.commasterorganicchemistry.com The bromide ion (Br⁻), being a good nucleophile, can then readily participate in substitution or addition reactions. organicchemistrytutor.comyoutube.com The acetic acid also serves as a solvent that can dissolve a wide range of organic substrates, allowing for homogeneous reaction conditions. chemtube3d.com

The synergistic effect can be summarized as:

Enhanced Acidity: Acetic acid as a solvent enhances the acidity of HBr compared to aqueous solutions. sciencemadness.org

Good Nucleophile: The bromide ion acts as an effective nucleophile. youtube.com

Solvating Power: Acetic acid provides a suitable reaction medium for many organic compounds. chemtube3d.com

Scope and Significance of the Mixture in Advanced Chemical Transformations

The acetic acid-hydrobromic acid mixture is a key reagent in a variety of advanced chemical transformations, valued for its efficacy and selectivity.

Ether Cleavage: One of the most prominent applications is the cleavage of ethers. organicchemistrytutor.comlibretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.com The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orglibretexts.org Primary ethers are cleaved via an Sₙ2 mechanism, where the bromide ion attacks the less sterically hindered carbon. organicchemistrytutor.compressbooks.pub Tertiary, benzylic, or allylic ethers tend to react through a more stable carbocation intermediate via an Sₙ1 mechanism. pressbooks.publibretexts.org For solid ethers, using hydrogen bromide-saturated acetic acid can yield better results than aqueous hydrobromic acid. manac-inc.co.jp

Bromination Reactions: The mixture is widely used for the α-bromination of ketones. chemtube3d.commasterorganicchemistry.compressbooks.pub The reaction is acid-catalyzed and proceeds through an enol intermediate, which then reacts with bromine. masterorganicchemistry.compressbooks.pub This method is also applicable to the synthesis of bromoalkanes from alcohols. manac-inc.co.jpbyjus.com

Protecting Group Chemistry: As mentioned in its historical context, the reagent is crucial for the deprotection of various functional groups in organic synthesis. It is particularly effective for removing acid-labile protecting groups such as tert-butyl ethers and certain carbamates like the Boc group, which are common in peptide and other complex molecule syntheses. wikipedia.orglibretexts.org

Synthesis of Brominated Compounds: The reagent serves as a direct source of bromine for the synthesis of various organobromine compounds, which are important intermediates in the pharmaceutical and agrochemical industries. byjus.com For instance, it is used to convert alcohols to alkyl bromides and in the hydrobromination of alkenes. manac-inc.co.jpbyjus.com

The following table provides a summary of selected applications and the role of the HBr/acetic acid reagent.

| Application | Substrate Type | Role of HBr/Acetic Acid | Products |

| Ether Cleavage | Ethers (Primary, Secondary, Tertiary) | Acid catalyst and bromide source | Alcohols and/or Alkyl bromides |

| α-Bromination | Ketones | Acid catalyst and brominating agent | α-Bromo ketones |

| Deprotection | Carbobenzoxy (Cbz) protected amines, Benzyl esters, tert-Butyl ethers | Strong acid for cleavage | Deprotected amines, carboxylic acids, alcohols |

| Synthesis of Alkyl Bromides | Alcohols | Brominating agent | Alkyl bromides |

| Reaction with Diols | Vicinal diols | Reagent | Vicinal acetoxy-bromides |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

acetic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMECMQTYGSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Facilitated by the Acetic Acid Hydrobromic Acid Mixture

Ionic and Radical Pathways in Hydrobromination Reactions

Hydrobromination, the addition of hydrogen bromide across a carbon-carbon double or triple bond, is a fundamental reaction in organic chemistry. The use of acetic acid as a solvent can influence the reaction's regioselectivity and stereochemistry by affecting the stability of charged intermediates.

The addition of HBr to unsymmetrical alkenes and alkynes can proceed via two distinct regiochemical pathways: Markovnikov and anti-Markovnikov addition. The choice of pathway is determined by the reaction conditions.

Markovnikov Addition (Ionic Mechanism): In the absence of radical initiators, the addition of HBr to alkenes in a polar solvent like acetic acid follows Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through an electrophilic addition mechanism involving a carbocation intermediate. docbrown.infolibretexts.org

Step 1: Protonation and Carbocation Formation: The pi (π) electrons of the alkene attack the electrophilic hydrogen of HBr. This protonation occurs at the less substituted carbon atom, leading to the formation of the more stable carbocation at the more substituted position (e.g., a tertiary carbocation is favored over a secondary one). masterorganicchemistry.commasterorganicchemistry.com This is the rate-determining step of the reaction. libretexts.org

Step 2: Nucleophilic Attack: The bromide ion (Br⁻), a nucleophile, then attacks the electron-deficient carbocation, forming the final alkyl bromide product. docbrown.info

The stability of the carbocation intermediate dictates the regioselectivity. Acetic acid, as a polar protic solvent, helps to stabilize this charged intermediate. masterorganicchemistry.comncert.nic.in Carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. masterorganicchemistry.comlibretexts.org

For alkynes, hydrohalogenation with HBr also typically yields the Markovnikov product, where the bromine atom adds to the more substituted carbon. youtube.com However, the mechanism involving a vinyl carbocation is debated due to its high instability. A proposed alternative is a concerted termolecular mechanism where the alkyne interacts with two molecules of HBr simultaneously, bypassing the formation of a discrete vinyl carbocation and thus preventing rearrangements. youtube.com

Anti-Markovnikov Addition (Radical Mechanism): In the presence of radical initiators, such as peroxides (ROOR), or under UV light, the addition of HBr to alkenes and terminal alkynes proceeds via an anti-Markovnikov pathway. libretexts.orgyoutube.comchemistrysteps.com This is also known as the Kharash effect. byjus.com This radical mechanism is efficient for HBr but not for HCl or HI. byjus.com

Step 1: Initiation: The peroxide undergoes homolytic cleavage to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.comchemistrysteps.com

Step 2: Propagation: The bromine radical adds to the alkene's double bond at the less substituted carbon. This generates a more stable, more substituted carbon-centered radical. chemistrysteps.comyoutube.com This radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov alkyl bromide and regenerating a bromine radical, which continues the chain reaction. youtube.com

The key difference determining the regioselectivity is the initial attacking species: H+ in the ionic mechanism and Br• in the radical mechanism. chemistrysteps.com

| Reaction Conditions | Mechanism | Major Product |

|---|---|---|

| HBr in Acetic Acid | Ionic (Markovnikov) | 2-Bromopropane |

| HBr, Peroxides (ROOR) | Radical (Anti-Markovnikov) | 1-Bromopropane |

The stereochemical outcome of HBr addition depends on the reaction mechanism.

Ionic Addition: The carbocation intermediate formed during Markovnikov addition is sp²-hybridized and has a planar geometry. masterorganicchemistry.com The nucleophilic bromide ion can therefore attack from either face of the plane with equal probability. If the addition creates a new stereocenter, a racemic mixture of enantiomers will be formed. masterorganicchemistry.com If the starting material already contains a stereocenter and a new one is formed, a mixture of diastereomers will be produced. chemistrysteps.com The reaction is generally not stereoselective. chemistrysteps.com

Radical Addition: The anti-Markovnikov radical addition is not stereospecific. youtube.com The intermediate carbon radical is also planar or rapidly inverting. The subsequent hydrogen abstraction can occur from either side. This results in a mixture of syn- and anti-addition products. If two stereocenters are formed during the reaction, all possible stereoisomers can be expected as products. chemistrysteps.comyoutube.com

Mechanisms of Cleavage and Substitution Reactions

A solution of hydrobromic acid in acetic acid is a potent reagent for the cleavage of ethers and for nucleophilic substitution reactions of alcohols. The high acidity of HBr and the nucleophilicity of the bromide ion are key to these transformations.

Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids like HBr. wikipedia.orglibretexts.org The mechanism depends on the structure of the ether. organicchemistrytutor.com

SN2 Mechanism: For ethers with methyl or primary alkyl groups, the cleavage follows an SN2 pathway.

The ether oxygen is first protonated by HBr, converting the alkoxy group into a good leaving group (an alcohol). organicchemistrytutor.comyoutube.com

The bromide ion then performs a nucleophilic attack on the less sterically hindered carbon, displacing the alcohol and forming an alkyl bromide. wikipedia.orglibretexts.org

SN1 Mechanism: For ethers with tertiary, benzylic, or allylic groups, the cleavage proceeds via an SN1 mechanism.

Protonation of the ether oxygen is followed by the departure of the leaving group (alcohol) to form a relatively stable carbocation. libretexts.org

The bromide ion then attacks the carbocation to form the corresponding alkyl bromide. libretexts.org Carbocation rearrangements are possible in this pathway. organicchemistrytutor.com

In aryl alkyl ethers, the cleavage always produces a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org If an excess of HBr is used, the alcohol formed as an initial product can be further converted into an alkyl bromide. libretexts.org

Nucleophilic Substitution of Alcohols: Alcohols can be converted to alkyl halides using HBr. Acetic acid can serve as the polar protic solvent for this reaction. ncert.nic.in Similar to ether cleavage, the mechanism is dependent on the alcohol's structure. chemistrysteps.com

Protonation: The first step is the protonation of the hydroxyl group by HBr to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). chemistrysteps.com

Substitution:

For primary alcohols, the bromide ion displaces the water molecule in a single, concerted SN2 step. chemistrysteps.com

For secondary and tertiary alcohols, the reaction proceeds through an SN1 mechanism, where the water molecule departs to form a carbocation, which is then trapped by the bromide ion. chemistrysteps.com

Ether Cleavage Mechanisms

The cleavage of the C–O bond in ethers is a common reaction facilitated by the HBr/acetic acid mixture. libretexts.org This acid-catalyzed nucleophilic substitution reaction proceeds via either an SN1 or SN2 mechanism, dictated by the structure of the ether substrates. wikipedia.orglibretexts.org The first step in both mechanisms is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orglibretexts.org

SN2 Mechanism : Ethers with primary, secondary, or methyl alkyl groups typically undergo cleavage via an SN2 pathway. libretexts.orglibretexts.org Following protonation of the ether oxygen, the bromide ion, acting as a nucleophile, attacks the less sterically hindered alkyl substituent. libretexts.orglibretexts.org This results in the formation of an alkyl halide and an alcohol. libretexts.org For instance, the cleavage of ethyl isopropyl ether with hydrobromic acid yields isopropyl alcohol and bromoethane (B45996) because the bromide nucleophile preferentially attacks the less hindered ethyl group. libretexts.orglibretexts.org Aryl alkyl ethers also follow this pathway, where the nucleophile attacks the aliphatic carbon, always producing a phenol and an alkyl halide, as the phenyl group is unreactive toward SN2 attack. libretexts.orglibretexts.org

SN1 Mechanism : When an ether contains a substituent that can form a stable carbocation, such as a tertiary, benzylic, or allylic group, the cleavage proceeds through an SN1 mechanism. libretexts.orglibretexts.org After the initial protonation of the ether oxygen, the leaving group departs to form a relatively stable carbocation. libretexts.org The bromide nucleophile then attacks this carbocation. libretexts.org This pathway results in the tertiary, benzylic, or allylic group becoming the alkyl halide product. libretexts.orglibretexts.org

The following table summarizes the mechanistic pathways for ether cleavage based on substrate structure.

| Ether Substrate Type | Favored Mechanism | Key Intermediate | Products |

| Methyl, Primary, or Secondary Alkyl Groups | SN2 | Protonated Ether | Alkyl Halide and Alcohol |

| Aryl Alkyl Ether | SN2 | Protonated Ether | Phenol and Alkyl Halide |

| Tertiary, Benzylic, or Allylic Groups | SN1 | Stable Carbocation | Alkyl Halide (from stable group) and Alcohol |

Deoxygenation and Substitution of Alcohols

The hydrobromic acid and acetic acid mixture facilitates the conversion of alcohols into alkyl halides through nucleophilic substitution. This process can be considered a form of deoxygenation where the hydroxyl group is replaced by a bromine atom. The mechanism begins with the protonation of the alcohol's hydroxyl group by hydrobromic acid, converting it into a good leaving group, water.

The subsequent step depends on the structure of the alcohol. For primary alcohols, the bromide ion will typically displace the protonated hydroxyl group via an S-N-2 reaction. For secondary and tertiary alcohols, the reaction is more likely to proceed through an S-N-1 mechanism, involving the formation of a carbocation intermediate after the loss of water, which is then attacked by the bromide ion. The use of a polar, protic solvent like acetic acid is beneficial as it can dissolve the reactants and support the ionization required for these nucleophilic substitution reactions. vaia.com

Peptide Deprotection Mechanisms (e.g., Carbobenzoxy Group Removal)

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The mixture of hydrobromic acid in glacial acetic acid is a classic and effective reagent for the removal of the carbobenzoxy (Cbz or Z) protecting group from the N-terminus of amino acids and peptides. researchgate.net

The deprotection mechanism involves the cleavage of the benzyl (B1604629) carbamate (B1207046) linkage. The reaction, which occurs at room temperature, yields the corresponding amine hydrobromide, benzyl bromide, and carbon dioxide. researchgate.net This process allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the peptide chain. researchgate.net This method is one of several techniques for removing benzyl-based protecting groups, which generally require strong acid conditions. youtube.compeptide.com

Catalytic Roles of the Mixture in Acid-Catalyzed Processes

The mixture of hydrobromic acid in acetic acid is not only a reagent but also serves as a catalyst in numerous organic synthesis reactions. knowde.com Its strong acidic nature allows it to protonate organic compounds, thereby activating them toward nucleophilic attack or other transformations. knowde.com This catalytic activity is leveraged in a range of industrial processes.

The system is employed as a catalyst for:

Isomerization and Polymerization Reactions chemicalbook.com

Esterification : It can catalyze the formation of esters from carboxylic acids and alcohols. chemicalbook.com

Alkylation Processes : Hydrobromic acid acts as a catalyst in alkylation reactions, which are important in producing high-octane gasoline. knowde.com It reacts with an alkene to form an alkyl bromide, which subsequently reacts with an isoparaffin. knowde.com

Other Acid-Catalyzed Reactions : The mixture is used in various other transformations requiring a strong acid catalyst, including hydration and dehydration reactions. chemicalbook.comdollycorporation.com

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

While detailed quantitative data for many reactions in HBr/acetic acid is not always readily available, the kinetic and thermodynamic aspects of these reactions are governed by established chemical principles. bibliotekanauki.pl

The rate of reactions, such as ether cleavage, is significantly influenced by the nature of the hydrohalic acid used. wikipedia.org The reaction rate increases with the acidity and nucleophilicity of the hydrohalic acid, following the general trend HI > HBr > HCl. wikipedia.org Fluoride is not sufficiently nucleophilic to cleave ethers in protic media, and hydrochloric acid reacts only under rigorous conditions. wikipedia.org

For ether cleavage, the reaction is typically slow at room temperature because the basicity of ethers is comparable to that of alcohols, meaning the initial protonation equilibrium does not strongly favor the protonated ether. wikipedia.org

The following table outlines key factors that influence the kinetics of reactions facilitated by the HBr/acetic acid mixture.

| Factor | Influence on Reaction Rate |

| Substrate Structure | Tertiary, allylic, or benzylic substrates react faster via S-N-1 due to stable carbocation formation. libretexts.orglibretexts.org Less sterically hindered substrates react faster in S-N-2 reactions. libretexts.orglibretexts.org |

| Acid Strength & Nucleophilicity | The rate of ether cleavage is faster with HBr than with HCl due to HBr's higher acidity and the greater nucleophilicity of Br⁻ compared to Cl⁻. wikipedia.org |

| Temperature | Higher temperatures generally increase the reaction rate by providing the necessary activation energy, especially for slower reactions like ether cleavage at room temperature. wikipedia.org |

| Solvent | Acetic acid, as a polar protic solvent, helps to dissolve reactants and stabilize charged intermediates and transition states, facilitating both S-N-1 and S-N-2 pathways. vaia.com |

Thermodynamically, the formation of stable products such as water, alkyl bromides, and, in the case of Cbz deprotection, carbon dioxide, drives these reactions to completion. researchgate.net

Synthetic Applications and Methodologies Utilizing the Acetic Acid Hydrobromic Acid Mixture

Functionalization of Aliphatic and Aromatic Substrates

The HBr/acetic acid reagent system is widely employed for the introduction of bromine and acetate (B1210297) functionalities onto both aliphatic and aromatic frameworks. Its applications include the conversion of alcohols and alkenes to bromides, the transformation of diols into acetoxy-bromides, and the selective bromomethylation of aromatic rings.

A primary application of the hydrobromic acid-acetic acid mixture is in the synthesis of alkyl bromides. This transformation is commonly achieved through the reaction of alcohols with HBr. The acetic acid medium facilitates the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion via an Sₙ1 or Sₙ2 mechanism, depending on the substrate's structure. youtube.com While aqueous HBr is also used for this purpose, often in conjunction with sulfuric acid, the acetic acid solution provides an effective, less aqueous alternative. youtube.comorgsyn.org

The reagent can also be used for the hydrobromination of alkenes to produce alkyl bromides. byjus.com However, in this context, the selectivity between the desired hydrobromination and the competing hydroacetoxylation (addition of acetic acid across the double bond) can be a challenge due to the nucleophilic nature of the acetate anion. nih.gov For simple alkenes, the reaction of HBr in acetic acid can lead to either Markovnikov or anti-Markovnikov addition products, depending on the reaction conditions and the structure of the alkene. acs.org For example, alkenes capable of forming stable tertiary carbocations typically undergo ionic addition, whereas others may yield anti-Markovnikov products. acs.org

While the direct conversion of aromatic carboxylic acids to aryl bromides (a Hunsdiecker-type reaction) has been a longstanding challenge, modern methods have been developed. nih.gov The HBr/acetic acid system, however, is more prominently featured in the bromination of activated aromatic rings or in the functionalization of side chains, such as in bromomethylation, rather than direct decarboxylative bromination. sciencemadness.orgresearchgate.net

A notable and efficient application of HBr in acetic acid is the conversion of vicinal diols (1,2-diols) into vicinal acetoxy-bromides. rsc.org This reaction proceeds in excellent yield and has been explored for its mechanism, scope, and limitations. rsc.org The process is particularly valuable for the synthesis of chiral building blocks. For instance, it forms a key step in a simple, three-stage synthesis of optically pure (S)-propylene oxide starting from (S)-ethyl lactate. rsc.org

The mechanism involves an initial mono-acetylation of the diol, followed by cyclization to a 1,3-dioxolan-2-ylium ion intermediate. This cyclic cation is then captured by the bromide ion to furnish the vicinal acetoxy-bromide product. rsc.org

A practical example of this transformation is the synthesis of 2-bromoethyl acetate from ethylene (B1197577) glycol. google.comgoogle.com In this process, ethylene glycol is reacted with an aqueous solution of hydrogen bromide and acetic acid, often in a solvent like toluene (B28343) that forms an azeotrope with water to drive the reaction to completion. google.comgoogle.com Any intermediate bromoethanol can be converted to the final product by adding acetic anhydride (B1165640) or additional acetic acid. google.comgoogle.com

Table 1: Synthesis of Vicinal Acetoxy-Bromides from Diols using HBr/Acetic Acid

| Diol Substrate | Product | Yield | Reference |

| Ethylene Glycol | 2-Bromoethyl acetate | ~96.5% (in reaction mixture) | google.com |

| (S)-Propane-1,2-diol | (S)-1-Acetoxy-2-bromopropane | High | rsc.org |

| cis-Cyclohexane-1,2-diol | trans-2-Bromocyclohexyl acetate | High | rsc.org |

This table is generated based on data reported in the cited literature.

The HBr/acetic acid mixture, in conjunction with a formaldehyde (B43269) source like paraformaldehyde, serves as a convenient and effective reagent for the bromomethylation of aromatic compounds. sciencemadness.org This method provides a direct route to introduce a -CH₂Br group onto an aromatic nucleus, yielding valuable synthetic intermediates that are often more reactive than their chloromethylated counterparts. sciencemadness.org The procedure avoids the use of highly toxic bromomethyl methyl ethers and the inconvenience of handling gaseous formaldehyde or hydrogen bromide. sciencemadness.org

The reaction conditions can be tuned to achieve selective mono-, bis-, or tris-bromomethylation of activated aromatic substrates, such as methylbenzenes. sciencemadness.org The process typically involves adding a commercially available 30-33% solution of HBr in acetic acid to a mixture of the aromatic compound, paraformaldehyde, and glacial acetic acid. sigmaaldrich.comsciencemadness.org

Table 2: Examples of Selective Bromomethylation using HBr/Acetic Acid and Paraformaldehyde

| Aromatic Substrate | Product | Yield | Reference |

| Mesitylene | Mono(bromomethyl)mesitylene | 94% | sciencemadness.org |

| Mesitylene | Bis(bromomethyl)mesitylene | 95% | sciencemadness.org |

| Durene | Bis(bromomethyl)durene | 95% | sciencemadness.org |

| Prehnitene | Tris(bromomethyl)prehnitene | 95% | sciencemadness.org |

This table is generated based on data reported in the cited literature. sciencemadness.org

Synthesis of Complex Organic Molecules

Beyond simple functionalization, the HBr/acetic acid reagent is a valuable tool in the construction of more elaborate molecular architectures, including heterocyclic systems and intermediates in multi-step total syntheses.

The acidic nature of the HBr/acetic acid mixture is harnessed in the synthesis of various heterocyclic compounds. It can act as a catalyst for cyclization and condensation reactions. For example, the reagent has been used in reactions involving unsaturated 1,4-diketones, which are precursors to five-membered heterocycles such as furans. acs.org

In modern heterocyclic synthesis, acid catalysis is a cornerstone. While various acids can be employed, the combination of HBr in acetic acid provides a strongly acidic, non-aqueous medium suitable for sensitive substrates. For example, in the synthesis of certain thiazole (B1198619) derivatives, acetic acid is used as the solvent and catalyst, and hydrobromic acid is eliminated during the cyclization step. acs.org The synthesis of various heterocyclic systems often begins with precursors like dehydroacetic acid, whose transformations into pyrazoles, isoxazoles, and other ring systems rely on reactions with nucleophiles, frequently under acidic conditions where acetic acid can serve as the solvent. clockss.org The HBr/acetic acid system can facilitate such transformations by promoting the necessary condensation and cyclization steps.

In the context of total synthesis, specific and reliable reagents are required for key transformations. The HBr/acetic acid mixture fulfills this role, most notably as a deprotecting agent. It is widely used for the cleavage of acid-labile protecting groups, a critical step in the synthesis of complex molecules like peptides and oligonucleotides. acs.org

Specifically, a 2% solution of HBr in acetic acid is a classic reagent for removing the carbobenzoxy (Cbz or Z) group from the N-terminus of a peptide. acs.org This deprotection is efficient and clean, proceeding via an acid-catalyzed cleavage that releases toluene and carbon dioxide, leaving the peptide hydrobromide salt. This method is also effective for cleaving benzyl (B1604629) ester protecting groups from the C-terminus of peptides. acs.org Its utility in a key synthetic step like deprotection makes it an enabling tool in the broader strategy of a multi-step synthesis.

Furthermore, as mentioned previously, the conversion of diols to acetoxy-bromides using this reagent was a crucial step in the total synthesis of (S)-propylene oxide, demonstrating its role in creating chiral intermediates for complex targets. rsc.org

Stereoselective and Regioselective Transformations

The mixture of hydrobromic acid in acetic acid is a cornerstone reagent in organic synthesis for achieving specific stereoselective and regioselective outcomes, particularly in the hydrohalogenation of unsaturated hydrocarbons like alkenes and alkynes. nih.gov The regioselectivity of these electrophilic addition reactions is primarily governed by the stability of the intermediate carbocation, a principle famously encapsulated by Markovnikov's rule. chemistrysteps.comlibretexts.org When HBr in acetic acid is added to an unsymmetrical alkene, the reaction proceeds via protonation of the double bond to form the most stable carbocation, which is typically the more substituted one. libretexts.orglibretexts.org The bromide ion then attacks this carbocation, leading to the formation of the corresponding alkyl bromide. libretexts.orgmasterorganicchemistry.com

For example, the reaction of but-1-ene with HBr in acetic acid yields 2-bromobutane (B33332) with high selectivity, as the reaction proceeds through a more stable secondary carbocation rather than a primary one. libretexts.org Similarly, the addition to 2-methylpropene produces 2-bromo-2-methylpropane (B165281) via a tertiary carbocation intermediate. libretexts.orglibretexts.org The acetic acid solvent plays a crucial role; its polar protic nature facilitates the ionization of HBr and stabilizes the charged intermediates. sciencemadness.org However, the acetate anion is a weak nucleophile, which can lead to competitive hydroacetoxylation, although hydrohalogenation is generally favored. nih.gov

In some cases, the initial carbocation can undergo rearrangement to a more stable form, influencing the final product distribution. libretexts.orgmasterorganicchemistry.com For instance, the reaction of 3-methyl-1-butene (B165623) with HBr can lead to a mixture of products due to a hydride shift that converts the initially formed secondary carbocation into a more stable tertiary carbocation. libretexts.org While the classic addition follows Markovnikov's rule, anti-Markovnikov addition of HBr can be achieved under radical conditions, though this typically involves radical initiators rather than the polar conditions of an acetic acid solution. chemistrysteps.comrsc.org

| Substrate | Reagent | Major Product | Selectivity Type | Comment |

|---|---|---|---|---|

| But-1-ene | HBr in Acetic Acid | 2-Bromobutane | Regioselective (Markovnikov) | The reaction proceeds through the more stable secondary carbocation. libretexts.org |

| 2-Methylpropene | HBr in Acetic Acid | 2-Bromo-2-methylpropane | Regioselective (Markovnikov) | The bromine attaches to the carbon that forms the more stable tertiary carbocation. libretexts.org |

| 1-Methylcyclopentene | HCl in Acetic Acid | 1-Chloro-1-methylcyclopentane | Regioselective (Markovnikov) | Demonstrates the general principle of hydrohalogenation, forming a tertiary alkyl halide. libretexts.org |

| cis-3,4-dimethyl-3-hexene | HBr | Racemic mixture of (3R,4S)-3-bromo-3,4-dimethylhexane and (3S,4R)-3-bromo-3,4-dimethylhexane | Non-stereoselective | The reaction results in racemization at both alkene carbons due to the planar carbocation intermediate. libretexts.org |

Large-Scale Chemical Production and Industrial Process Optimization

The solution of hydrobromic acid in acetic acid is a significant reagent in large-scale chemical manufacturing due to its strong acidic and brominating properties. indiamart.com Commercial preparations are commonly available in concentrations such as 33% or 62% HBr in glacial acetic acid. dollycorporation.comwtfinechem.com Industrial process optimization focuses on ensuring reagent purity, managing reaction conditions, and using appropriate equipment to maximize yield and minimize byproducts.

A critical aspect of optimization is controlling the level of impurities in the HBr/acetic acid solution, particularly free bromine and metal ions, which can cause unwanted side reactions. google.com For example, in the synthesis of polypeptide drugs, free bromine can lead to the bromination of sensitive residues like tyrosine. google.com To mitigate this, the HBr/acetic acid solution can be pre-treated with a bromine scavenger, such as phenol (B47542), to remove free bromine. google.com The presence of metal ion impurities can also be detrimental; therefore, production and storage often utilize non-metallic or specially lined reactors. google.com Glass-lined or Teflon®-lined reactors are recommended to prevent contact between the corrosive acid solution and metal surfaces, thereby avoiding the formation of trace metal ion impurities. google.com

The preparation method of the reagent itself is also a subject of optimization. While it can be prepared by dissolving hydrogen bromide gas in glacial acetic acid, alternative methods are used in industrial settings. sciencemadness.org One approach involves the reaction of a bromide salt, like sodium bromide, with a strong, non-oxidizing acid in acetic acid. sciencemadness.orgknowde.com Careful control of temperature and reaction time is essential to prevent the formation of bromine (Br₂), especially when using acids like sulfuric acid, which can oxidize HBr at elevated temperatures. sciencemadness.org

| Process Parameter | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Reagent Purity (Free Bromine) | Pre-treatment with a bromine scavenger (e.g., phenol). | Removes free bromine which can cause undesired side-reactions like aromatic bromination. | google.com |

| Reagent Purity (Metal Ions) | Use of non-metallic, glass-lined, or Teflon®-lined reactors and piping. | Prevents the formation of trace metal ion impurities that can affect reaction purity. | google.com |

| Reagent Concentration | Use of standardized solutions (e.g., 33% or 62% HBr in acetic acid). | Ensures consistent and reliable composition for critical and scalable applications. | dollycorporation.com |

| Reaction Temperature | Maintaining low temperatures (e.g., 0°C) during certain reactions. | Can prevent the cleavage of sensitive functional groups like aryl alkyl ethers. | sciencemadness.org |

The hydrobromic acid in acetic acid mixture is extensively used as a reagent and catalyst in the synthesis of pharmaceutical and agrochemical intermediates. dollycorporation.comwtfinechem.comjinyuchemical.com Its primary role is in bromination reactions and in cleaving protecting groups during the synthesis of complex molecules. indiamart.comgoogle.com The versatility and reactivity of the reagent make it invaluable for producing a wide range of bromine-containing compounds that are precursors to active pharmaceutical ingredients (APIs) and agrochemicals. knowde.comtechsciresearch.com

In pharmaceutical manufacturing, the mixture is used in the synthesis of various drugs, including sedatives and anesthetics. infochems.co.krweitaichem.ltd A well-documented example is its use in the production of glatiramer acetate, a drug for multiple sclerosis. google.com In this process, a 33% solution of HBr in acetic acid is used to deprotect the γ-benzyl glutamate (B1630785) and N-trifluoroacetyl lysine (B10760008) residues of a protected polypeptide precursor. google.com The purity of the HBr/acetic acid solution is paramount in this application to prevent bromination of tyrosine residues in the polypeptide chain. google.com The reagent is also employed in the synthesis of other APIs, such as brompheniramine, an antihistamine. techsciresearch.com

In the agrochemical industry, HBr in acetic acid serves as a key reagent for producing bromine-containing intermediates that are later converted into pesticides and other agricultural chemicals. indiamart.comwtfinechem.com The introduction of a bromine atom into an organic molecule can significantly alter its biological activity, a strategy often used in the development of new agrochemicals. techsciresearch.com

| Industry | Application | Specific Example | Role of HBr in Acetic Acid |

|---|---|---|---|

| Pharmaceutical | Deprotection of polypeptides | Glatiramer Acetate synthesis | Cleavage of benzyl and trifluoroacetyl protecting groups. google.com |

| Pharmaceutical | Synthesis of APIs | Brompheniramine (antihistamine) | Used as a key reagent in the synthesis pathway. techsciresearch.com |

| Pharmaceutical | Synthesis of intermediates | Precursors for sedatives and anesthetics | Used for synthesizing brominated intermediates. infochems.co.krweitaichem.ltd |

| Agrochemical | Synthesis of intermediates | Pesticide precursors | Introduction of bromine atoms into organic molecules. indiamart.comwtfinechem.com |

The mixture of hydrobromic acid and acetic acid finds application in the synthesis of dyes and perfumes, where it is used as a reagent or catalyst. wtfinechem.cominfochems.co.kr In the manufacture of specialty chemicals like dyes, the reagent can be used for bromination reactions to create brominated intermediates, which can then be converted into the final dye molecules. indiamart.com The presence of bromine atoms in a chromophore can modify the color and properties of a dye. Acetic acid itself is widely used in the dyeing industry as a pH adjuster and auxiliary agent in dyeing baths for various fibers, including nylon, wool, and silk, creating a synergistic utility when used in combination with HBr for synthesis. hhpfchem.com

In the fragrance industry, hydrobromic acid is used in the synthesis of various aroma compounds. knowde.com While specific examples using the HBr/acetic acid mixture are proprietary, the general application involves catalyzing organic reactions or creating brominated intermediates that are precursors to specific fragrances. knowde.com

In the petroleum industry, the hydrobromic acid and acetic acid mixture is utilized primarily as a catalyst. wtfinechem.cominfochems.co.krweitaichem.ltd One of its significant roles is in alkylation reactions, which are vital for producing high-octane gasoline. knowde.com In these processes, hydrobromic acid can act as a catalyst to react an alkene with an isoparaffin, resulting in a branched-chain alkane with a higher octane (B31449) rating. knowde.com The strong acidity of the HBr in acetic acid medium facilitates the necessary carbocationic mechanisms for these transformations. sciencemadness.org The mixture's corrosive nature requires specialized equipment, but its catalytic activity makes it a valuable component in certain refining processes. knowde.comweitaichem.ltd

Analytical and Spectroscopic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricacies of reactions conducted in acetic acid and hydrobromic acid. It provides detailed information on molecular structure at the atomic level, enabling both the elucidation of product structures and the investigation of reaction mechanisms.

¹H NMR and ¹³C NMR are fundamental techniques for structure determination. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing clues about the functional groups present. For instance, the protons of the methyl group in acetic acid typically appear around 2.1 ppm, while the acidic hydroxyl proton is found much further downfield, often between 10-12 ppm. docbrown.info In a reaction mixture, the appearance of new signals or shifts in existing ones indicates the formation of products or intermediates. For example, the formation of a bromoalkane from an alcohol would be evidenced by the appearance of a signal for protons on the carbon bearing the bromine atom, typically in the 2.5-4.0 ppm range.

NMR is also powerful for studying reaction kinetics and mechanisms. The exchange of protons between acetic acid and other species in the mixture can be monitored, sometimes appearing as a time-averaged signal due to rapid chemical exchange. libretexts.org By acquiring spectra at various time intervals, the rate of disappearance of reactants and the rate of appearance of products can be quantified to establish reaction kinetics. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex products. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Functional Groups Relevant to Reactions in Acetic Acid/Hydrobromic Acid

| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CH₃ -COOH | ~2.1 | Signal for the methyl group of acetic acid. docbrown.info |

| R-CH₂ -Br | 2.5 - 4.0 | Protons on a carbon adjacent to a bromine atom. |

| R-CH₂ -OH | 3.0 - 4.0 | Protons on a carbon adjacent to a hydroxyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring chemical reactions in real-time and identifying functional groups. americanpharmaceuticalreview.com These methods can often be used in situ with fiber-optic probes, avoiding the need for sampling which can disturb the reaction. irdg.orguib.no

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For instance, the carbonyl (C=O) stretch of the carboxylic acid group in acetic acid gives a very strong and distinct peak, typically in the range of 1700-1730 cm⁻¹. The broad O-H stretch of the hydroxyl group is also prominent, appearing between 2500-3300 cm⁻¹. During a reaction, the disappearance of a reactant's characteristic peak (e.g., the O-H stretch of an alcohol) and the appearance of a product's peak (e.g., a C-Br stretch, typically 500-680 cm⁻¹) can be tracked to monitor the conversion. uib.no

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to IR spectroscopy. uib.no For example, C-C and C-Br bonds often show strong Raman signals. americanpharmaceuticalreview.comirdg.org The ability to monitor reactions in aqueous or highly polar media like acetic acid is a significant advantage of Raman spectroscopy, as water is a weak Raman scatterer but has strong IR absorption that can obscure other signals.

Table 2: Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Carboxylic Acid) | IR | 2500 - 3300 (broad) | Indicates presence of acetic acid or other carboxylic acids. researchgate.net |

| C=O (Carboxylic Acid) | IR / Raman | 1700 - 1730 (IR), ~1650 (Raman) | Strong, characteristic peak for monitoring the acid or ester functional groups. researchgate.net |

| C-Br | IR / Raman | 500 - 680 | Appearance of this peak signals the formation of a bromo-organic product. uib.no |

Mass Spectrometry for Identification of Transient Species and Reaction Outcome

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally useful for confirming the molecular weight of reaction products and identifying low-concentration or transient reaction intermediates. researchgate.net

In the context of reactions in acetic acid and hydrobromic acid, MS can be coupled with a chromatographic system (like GC-MS or LC-MS) to first separate the components of the reaction mixture before they enter the mass spectrometer. Upon ionization, a molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. For brominated products, the presence of bromine's two abundant isotopes (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) results in a characteristic M⁺ and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the incorporation of a bromine atom.

Furthermore, the fragmentation pattern of the molecular ion provides structural information. The molecule breaks apart in a predictable way, and the resulting fragment ions can be used to piece together the original structure. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) can isolate a specific ion and fragment it further to gain even more detailed structural insights. nih.gov This capability is invaluable for distinguishing between isomers and identifying unstable intermediates that may be present in the reaction mixture in only trace amounts. researchgate.netcopernicus.org

Chromatographic Techniques for Product Purity and Separation (e.g., GC, HPLC)

Chromatography is the primary method for separating the components of a reaction mixture and assessing the purity of the final product. learncbse.in The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.

GC is well-suited for separating volatile and thermally stable compounds. The reaction mixture is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on differences in boiling points and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. However, direct injection of samples containing non-volatile materials or high concentrations of acetic acid can be problematic. chromforum.org

HPLC is used for compounds that are not sufficiently volatile or are thermally labile. Separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. For reactions in acetic acid, reverse-phase HPLC is a common choice, where a polar mobile phase (e.g., a water/acetonitrile mixture) is used with a non-polar stationary phase. mdpi.com This technique is effective for separating the polar acetic acid from less polar organic products. By comparing the retention time of a product peak to that of a known standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for the determination of product yield and purity. researchgate.net

X-ray Crystallography for Absolute Stereochemistry of Products

When a reaction produces a solid, crystalline product, X-ray Crystallography provides the most definitive structural information possible. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, yielding a precise three-dimensional model of the crystal and molecular structure.

The primary advantage of X-ray crystallography is its ability to determine the absolute stereochemistry of chiral molecules, which is information that is difficult to obtain by other methods. soton.ac.uk For reactions that create new stereocenters, crystallography can unambiguously establish the spatial arrangement of atoms (the R/S configuration). This is particularly crucial in pharmaceutical and natural product synthesis. The technique relies on the ability to grow a high-quality single crystal of the product, which can sometimes be a challenging step. soton.ac.ukwikipedia.org If successful, the resulting crystal structure is considered the "gold standard" for structural proof.

Theoretical and Computational Chemistry Approaches to the Acetic Acid Hydrobromic Acid System

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For reactions conducted in a solution of hydrobromic acid in acetic acid, these calculations can map out the potential energy surface, providing a detailed mechanistic picture.

A notable example is the reaction of vicinal diols with HBr in acetic acid to form acetoxy-bromides. rsc.org Experimental studies have proposed a multi-step mechanism, which can be rigorously investigated using quantum chemical methods. rsc.org The accepted mechanism involves three key stages:

Monoacetylation: The diol is first acetylated by the acetic acid solvent, a process catalyzed by the strong acidity of HBr.

Cyclization: The resulting mono-acetylated intermediate undergoes an intramolecular cyclization to form a cyclic 1,3-dioxolan-2-ylium ion. This intermediate is a critical juncture in the reaction pathway.

Nucleophilic Capture: The bromide ion (Br⁻), a potent nucleophile, attacks the cyclic intermediate, opening the ring to yield the final vicinal acetoxy-bromide product. rsc.org

Quantum chemical calculations, such as those based on Møller–Plesset perturbation theory (MP2) or coupled-cluster theory, can compute the Gibbs free energy of each reactant, intermediate, and transition state along this pathway. ic.ac.uk This allows for the quantitative assessment of the reaction's feasibility and the identification of the rate-determining step—the step with the highest energy barrier. youtube.comyoutube.com

Interactive Table 5.1.1: Representative Calculated Free Energy Profile for the Reaction of a Vicinal Diol with HBr/Acetic Acid

| Reaction Step | Species Involved | Calculated Relative Free Energy (ΔG, kcal/mol) (Illustrative) | Description |

| 1. Reactants | Diol + CH₃COOH + HBr | 0.0 | Baseline energy of the starting materials in the solvent matrix. |

| 2. Monoacetylation (Transition State) | [Diol-CH₃COOH-H]‡ | +15 | Energy barrier for the initial acid-catalyzed acetylation of one hydroxyl group. |

| 3. Intermediate 1 | Acetoxy-alcohol + H₂O | -5 | Formation of the stable mono-acetylated intermediate. |

| 4. Cyclization (Transition State) | [Acetoxy-alcohol → Dioxolanylium ion]‡ | +20 | The rate-determining step; energy barrier for the formation of the cyclic intermediate. |

| 5. Intermediate 2 | 1,3-Dioxolan-2-ylium ion + Br⁻ + H₂O | +8 | The key cyclic intermediate, poised for nucleophilic attack by the bromide ion. |

| 6. Bromide Attack (Transition State) | [Dioxolanylium-Br]‡ | +12 | Energy barrier for the ring-opening of the cyclic intermediate by the bromide ion. |

| 7. Products | Vicinal Acetoxy-bromide + H₂O | -15 | The final, thermodynamically stable product. |

Note: The energy values in the table are illustrative, representing typical data obtained from quantum chemical calculations to compare the feasibility of different steps in a reaction mechanism.

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. auburn.edu It is exceptionally useful for predicting the reactivity and selectivity (chemo-, regio-, and stereo-selectivity) of reactions in the acetic acid-hydrobromic acid system. wuxiapptec.com DFT calculations can elucidate why a reaction favors one product over another by comparing the activation energies of competing pathways. researchgate.net

For instance, in the electrophilic bromination of substituted alkenes or aromatic compounds, HBr in acetic acid acts as the source of the electrophile. researchgate.net DFT can be used to model the formation of the key intermediate, such as a bromonium ion, and predict the outcome. wuxiapptec.com By calculating the energies of the transition states leading to different possible regioisomers, DFT can accurately predict the major product, aligning with Markovnikov's or anti-Markovnikov's rule depending on the substrate and conditions. researchgate.net A faster, alternative approach involves calculating the relative energies of the possible halonium ion intermediates; the most stable intermediate typically corresponds to the major product observed experimentally. wuxiapptec.com

Interactive Table 5.2.1: Hypothetical DFT-Calculated Activation Energies for Predicting Regioselectivity in Alkene Bromination

| Substrate | Potential Product Regioisomer | Reaction Pathway | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

| Propylene | 2-Bromopropane | Markovnikov | 12.5 | Major Product |

| Propylene | 1-Bromopropane | anti-Markovnikov | 25.1 | Minor Product |

| Styrene | (1-Bromoethyl)benzene | Markovnikov | 9.8 | Major Product |

| Styrene | (2-Bromoethyl)benzene | anti-Markovnikov | 22.4 | Minor Product |

| Methyl Acrylate | Methyl 2-bromo-3-hydroxypropanoate | Path A (Attack at α-carbon) | 18.2 | Minor Product |

| Methyl Acrylate | Methyl 3-bromo-2-hydroxypropanoate | Path B (Attack at β-carbon) | 15.6 | Major Product |

Note: This table presents hypothetical data illustrating how DFT calculations of activation energies for competing pathways can be used to predict the regiochemical outcome of a reaction.

Molecular Dynamics Simulations for Solvent Effects and Solvation Models

While quantum calculations are excellent for detailing reaction energetics, they often model only a few molecules. Molecular Dynamics (MD) simulations, conversely, can model thousands of molecules over time, providing unparalleled insight into solvent effects and the dynamic nature of the solution. mdpi.com In the HBr/acetic acid system, acetic acid is not an inert medium but an active participant that forms a complex, dynamic hydrogen-bonding network. nih.govrsc.org

MD simulations can reveal the specific structure of the solvation shell—the layer of solvent molecules—around reactants, ions, and transition states. mdpi.comrsc.org In this mixture, HBr, a strong acid, protonates the weaker acetic acid, leading to the presence of the protonated acetic acid cation (CH₃COOH₂⁺) and the bromide anion (Br⁻). MD simulations can characterize the number of solvent molecules in the first and second solvation shells of these ions and determine their orientation and residence times. researchgate.netesrf.fr This information is critical, as the organization of the solvent can stabilize or destabilize a transition state, thereby directly influencing the reaction rate and outcome.

Different computational models can be employed to simulate these solvent effects, each with its own strengths and applications.

Interactive Table 5.3.1: Comparison of Solvation Models for the Acetic Acid-Hydrobromic Acid System

| Solvation Model | Description | Pros for HBr/Acetic Acid System | Cons for HBr/Acetic Acid System |

| Explicit Solvation | Each solvent molecule (acetic acid) and ion (Br⁻, CH₃COOH₂⁺) is represented individually. Commonly used in Molecular Dynamics (MD) simulations. nih.gov | Highest accuracy; captures specific hydrogen bonding, solvent structure, and dynamic effects. Essential for studying solvation shells. esrf.fr | Very computationally expensive; limited to smaller system sizes and shorter simulation times. |

| Implicit Solvation | The solvent is modeled as a continuous medium with a defined dielectric constant (a continuum). The solute is placed in a cavity within this medium. | Computationally very fast; useful for rapid screening of many different reactants or catalysts. | Fails to capture specific solute-solvent interactions like hydrogen bonds, which are critical in the HBr/acetic acid system. |

| Hybrid QM/MM | A hybrid approach where the chemically active region (e.g., reactant and key solvent molecules) is treated with Quantum Mechanics (QM), and the rest of the solvent is treated with Molecular Mechanics (MM). mdpi.com | Balances accuracy and cost; allows for accurate modeling of bond breaking/forming while still including bulk solvent effects. mdpi.com | Requires careful parameterization and definition of the boundary between the QM and MM regions. Can be complex to set up. |

Computational Design of Novel Transformations and Catalytic Systems

Beyond analyzing known reactions, computational chemistry is a powerful tool for the de novo design of new chemical transformations and catalysts. stanford.edu By leveraging the predictive power of DFT and MD, researchers can screen hypothetical catalysts or reaction conditions in silico, identifying the most promising candidates for experimental investigation and dramatically accelerating the discovery process. youtube.com

For the HBr/acetic acid system, one could envision designing a catalyst to enhance the rate or selectivity of a specific bromination reaction. The computational workflow would proceed as follows:

Define the Goal: Identify a target transformation, for example, the highly selective bromination of a specific C-H bond in a complex molecule.

Propose Candidates: A library of potential catalysts (e.g., various Lewis acids, or phase-transfer catalysts) is generated computationally.

High-Throughput Screening: DFT calculations are used to rapidly estimate a key performance metric for each candidate, such as the activation energy for the desired reaction. youtube.com This allows for the efficient ranking of the entire library.

In-depth Analysis: The most promising candidates from the screening are subjected to more rigorous calculations, including MD simulations, to assess their stability and behavior in the acetic acid solvent.

Experimental Validation: Only the top-ranked candidates are synthesized and tested in the laboratory, saving significant time and resources.

This approach transforms the research paradigm from trial-and-error to rational, targeted design.

Interactive Table 5.4.1: Example of a Computational Screening Workflow for a New Catalyst

| Candidate Catalyst | Catalyst Type | Target Reaction | Calculated Performance Metric (e.g., ΔE‡ in kcal/mol) | Rank | Experimental Priority |

| Catalyst A (ZnCl₂) | Lewis Acid | Selective C-H Bromination | 28.5 | 5 | Low |

| Catalyst B (FeBr₃) | Lewis Acid | Selective C-H Bromination | 24.1 | 3 | Medium |

| Catalyst C (Sc(OTf)₃) | Lewis Acid | Selective C-H Bromination | 21.9 | 2 | High |

| Catalyst D (Hypothetical) | Designed Complex | Selective C-H Bromination | 18.7 | 1 | Highest |

| Catalyst E (AlCl₃) | Lewis Acid | Selective C-H Bromination | 27.2 | 4 | Low |

Note: This table illustrates a hypothetical screening process where different catalysts are computationally evaluated and ranked based on a calculated performance metric (a lower activation energy barrier indicates a better catalyst) to guide experimental efforts.

Comparative Studies and Advanced Methodologies

Comparison of Reactivity and Selectivity with Other Brominating Reagents

The mixture of acetic acid and hydrobromic acid is a potent reagent in organic synthesis, particularly for bromination reactions. Its efficacy is best understood through comparison with other common brominating agents, highlighting its unique balance of reactivity and selectivity.

Gaseous hydrogen bromide (HBr) and its aqueous solution, hydrobromic acid, are fundamental reagents for hydrobromination. However, the use of acetic acid as a solvent for HBr introduces distinct properties.

Reactivity: The HBr/acetic acid system is considered more acidic than aqueous HBr. sciencemadness.org In an aqueous solution, the strongest acid is the hydronium ion (H₃O⁺), which has a pKa of -1.7. sciencemadness.org In contrast, acetic acid is a much weaker base than water, so the effective pKa of the HBr/acetic acid system is significantly lower, around -6, making it a more powerful protonating agent. sciencemadness.org This enhanced acidity can accelerate reactions that are acid-catalyzed. Gaseous HBr, while highly reactive, often requires specialized equipment for handling, making the solution in acetic acid a more convenient alternative for many laboratory applications. nih.gov

Selectivity: A significant drawback of using aqueous HBr for hydrobrominating unsaturated hydrocarbons is the competition from the solvent. The nucleophilicity of water can lead to hydration products. Similarly, when using HBr in acetic acid, the acetate (B1210297) anion, though a weak nucleophile, can compete with the bromide anion, leading to undesired hydroacetoxylation byproducts and thus reducing selectivity. nih.gov However, in certain applications, the controlled conditions offered by the acetic acid solution can be advantageous over the often uncontrollable radical-chain additions that can occur with HBr in other solutions, which may lead to anti-Markovnikov products. nih.gov The choice between aqueous HBr and HBr in acetic acid often depends on the substrate's sensitivity to the solvent and the desired reaction pathway. nih.govmanac-inc.co.jp

Table 1: Comparison of HBr Reagents

| Feature | Gaseous HBr | Aqueous HBr | HBr in Acetic Acid |

| Physical State | Gas | Liquid | Liquid |

| Handling | Requires specialized equipment nih.gov | Standard laboratory handling | Standard laboratory handling |

| Acidity | Strong acid | Strong acid (Effective pKa ~ -1.7) sciencemadness.org | Very strong acid (Effective pKa ~ -6) sciencemadness.org |

| Primary Use | Hydrobromination | Hydrobromination, salt formation | Catalyst, brominating reagent chemicalbook.com |

| Selectivity Issues | Can lead to radical chain reactions nih.gov | Competition from water as a nucleophile | Competition from acetate as a nucleophile nih.gov |

N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations, particularly at allylic and benzylic positions, and serves as a key point of comparison for HBr in acetic acid. wikipedia.orgnumberanalytics.com

Reactivity and Mechanism: The primary role of NBS is to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.com This is achieved through the reaction of NBS with the HBr that is formed as a byproduct in radical substitution reactions. libretexts.orgstackexchange.com This low concentration of Br₂ is crucial for minimizing side reactions, such as the addition of bromine across double bonds. masterorganicchemistry.com In contrast, HBr in acetic acid acts as a direct source of electrophilic bromine (via protonation of a substrate followed by bromide attack) or can be used with an oxidant to generate Br₂ in situ. manac-inc.co.jp While NBS is typically used for free-radical substitutions initiated by light or a radical initiator, HBr/acetic acid is primarily used for electrophilic additions and substitutions. wikipedia.org

Selectivity: NBS is renowned for its high selectivity in brominating the allylic position of alkenes (Wohl-Ziegler reaction) and the benzylic position of alkylbenzenes. wikipedia.org This selectivity stems from the stability of the resulting allylic or benzylic radicals. The low concentration of Br₂ favors substitution over addition. HBr in acetic acid, being a strong acid, is more suited for Markovnikov hydrobromination of alkenes and alkynes, where the proton adds to the less substituted carbon to form a more stable carbocation intermediate, which is then attacked by the bromide ion. nih.gov However, carbocation rearrangements can be a competing and undesirable pathway. nih.gov

Table 2: Reactivity Comparison: HBr/Acetic Acid vs. NBS

| Reagent | Primary Reaction Type | Common Substrates | Key Advantage | Main Byproduct |

| HBr in Acetic Acid | Electrophilic Addition nih.gov | Alkenes, Alkynes | Strong acidity, direct HBr source sciencemadness.org | - (or acetate adducts) |

| N-Bromosuccinimide (NBS) | Radical Substitution numberanalytics.comlibretexts.org | Alkenes (allylic), Alkylbenzenes (benzylic) | High selectivity for allylic/benzylic positions wikipedia.org | Succinimide bridgew.edu |

The combination of a mineral acid with a carboxylic acid is a theme in bromination chemistry, with various mixtures developed to achieve specific outcomes.

Hell-Volhard-Zelinsky (HVZ) Reaction: For the α-bromination of carboxylic acids, the classic method is the Hell-Volhard-Zelinsky (HVZ) reaction, which uses Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The reaction proceeds through the formation of an acyl bromide, which enolizes more readily than the parent carboxylic acid, allowing for α-bromination. libretexts.org This method is distinct from the use of HBr/acetic acid, which is generally not effective for the α-bromination of simple carboxylic acids because the acidic carboxylic proton is removed preferentially over an α-hydrogen. libretexts.orglibretexts.org

Alternative HBr Generation: To avoid the hazards of handling gaseous HBr or the oxidizing potential of certain acids, various methods for in situ generation have been developed. For instance, reacting sodium or potassium bromide with phosphoric acid is preferred over sulfuric acid, as concentrated sulfuric acid can oxidize HBr to elemental bromine (Br₂), especially upon heating. sciencemadness.orgwikipedia.org The HBr gas generated can then be dissolved in glacial acetic acid. sciencemadness.org Recently, novel HBr reagents have been developed, such as HBr-DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone), which provides a stable, aprotic organic solution of HBr that exhibits high reactivity for hydrobromination without the competitive solvolysis or rearrangement reactions seen with protic solvents like acetic acid. nih.gov

Green Chemistry Principles in Acetic Acid-Hydrobromic Acid Mediated Reactions

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in evaluating synthetic methodologies. acs.orgsciencehistory.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. whiterose.ac.uk

Acetic Acid as a Solvent: Acetic acid is often considered a greener solvent choice compared to many alternatives. It is derivable from renewable bio-based sources like bio-ethanol or bio-acetic acid. whiterose.ac.ukcore.ac.uk In the context of brominations, using HBr in acetic acid avoids highly toxic and environmentally damaging chlorinated solvents like carbon tetrachloride (CCl₄), which was traditionally used for reactions with NBS. libretexts.orgresearchgate.net However, acetic acid is corrosive and must be handled with care. Solvent selection guides from pharmaceutical companies often categorize solvents based on safety, health, and environmental criteria, with acetic acid generally being a more acceptable choice than solvents like DMF, DMAc, or chlorinated hydrocarbons. whiterose.ac.ukacs.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org

Calculating Atom Economy: The percent atom economy is calculated as: (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%. acs.orgausetute.com.au

Reactions with high atom economy are inherently greener as they generate less waste. monash.edu Addition reactions, in principle, have 100% atom economy because all reactant atoms are incorporated into the final product. ausetute.com.au For example, the hydrobromination of ethene with HBr is 100% atom-economical.

C₂H₄ + HBr → C₂H₅Br

In contrast, substitution reactions, like those often performed with NBS, have lower atom economy because a byproduct (succinimide) is always formed. libretexts.orgbridgew.edu The synthesis of brominated compounds using HBr generated in situ from a salt (e.g., KBr) and an acid (e.g., H₂SO₄) also produces a salt byproduct (e.g., KHSO₄), which lowers the atom economy. wikipedia.org

Integration with Flow Chemistry and Microreactor Technologies

The integration of the acetic acid and hydrobromic acid mixture into continuous flow chemistry and microreactor systems represents a significant advancement in chemical processing. These technologies offer enhanced safety, efficiency, and control over reaction parameters compared to traditional batch methods.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a vessel, benefits from the use of such mixtures in various applications. For instance, in the synthesis of organic compounds, hydrobromic acid can serve as a potent bromine source. When combined with acetic acid as a solvent or catalyst, the mixture can be precisely pumped and mixed in a microreactor. dokumen.pub Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, which is crucial for managing exothermic reactions that may involve this mixture.

Research has demonstrated the utility of components of this mixture in flow processes. For example, molecular bromine for photochemical bromination has been generated in-situ from hydrobromic acid within a microreactor setup. dokumen.pub This approach avoids the handling of highly toxic and volatile bromine and allows for safer and more efficient bromination reactions. While not always pre-mixed, the individual components are often utilized in sequence or in tandem within a continuous flow system.

A key advantage of employing microreactors is the ability to rapidly screen reaction conditions and optimize processes. The precise control over residence time, temperature, and stoichiometry in a microreactor can lead to higher yields and purities of the desired products. For example, a continuous flow process for the synthesis of hydroxamic acid has been developed using a microreactor, which can be carried out at temperatures ranging from 50 to 120°C and pressures from 1 to 10 bar. google.com While this specific example may not use the hydrobromic acid mixture directly, it illustrates the type of controlled environment where such a mixture could be advantageous.

The table below summarizes the potential operating conditions for reactions involving the components of the acetic acid and hydrobromic acid mixture in microreactors, based on analogous processes.

| Parameter | Value | Application Context |

| Temperature | 50 - 120 °C | Synthesis of organic compounds |

| Pressure | 1 - 10 bar | Enhanced reaction control |

| Flow Rate | 1 - 20 ml/min | Variable, dependent on reactor volume |

These advanced systems facilitate the use of the acetic acid and hydrobromic acid mixture in a more controlled and sustainable manner, paving the way for its broader application in fine chemical and pharmaceutical synthesis.

Regeneration and Recycling Strategies for the Mixture

The development of effective regeneration and recycling strategies for the acetic acid and hydrobromic acid mixture is crucial for its economic and environmental viability, particularly in large-scale industrial processes. The primary application driving this need is its use as a solvent and catalyst system in the production of purified terephthalic acid (PTA), a key precursor for polyester (B1180765) production.

In the manufacturing of crude terephthalic acid (CTA), the mixture of acetic acid and a bromide source (often hydrobromic acid) is used as the reaction medium. After the primary reaction, the recovery and reuse of these valuable components are essential. Several patented methods outline the procedures for this regeneration. One common approach involves a multi-step process to separate and purify the components from the post-reaction stream.

A typical regeneration process may include the following steps:

Separation of Solids: The crude terephthalic acid product is first separated from the solvent mixture.

Solvent Recovery: The remaining liquid, containing acetic acid, hydrobromic acid, and dissolved metal catalysts (such as cobalt and manganese), undergoes distillation. Acetic acid, being more volatile, is separated and recovered.

Catalyst Regeneration: The remaining residue, rich in metal salts and bromide, is treated to recover and regenerate the catalyst. This can involve the use of inorganic acids, including hydrobromic acid, to facilitate the process. google.com.na

The table below details the components involved in a typical catalyst recovery and regeneration process from a CTA production stream.

| Component | Role in Process | Recovery/Regeneration Method |

| Acetic Acid | Solvent | Distillation |

| Hydrobromic Acid | Catalyst/Promoter | Part of the regenerated catalyst stream |

| Cobalt Acetate | Catalyst | Acid solution and extraction |

| Manganese Acetate | Catalyst | Acid solution and extraction |

Furthermore, acid hydrolysis processes, such as those used in the recycling of textile wastes, also present opportunities for the use and subsequent recovery of acids like hydrobromic acid. researchgate.net While the primary goal in this context is the breakdown of cellulosic materials, the principles of acid recovery and neutralization are applicable.

These regeneration and recycling strategies not only reduce the environmental impact by minimizing waste but also significantly lower the operational costs of processes that rely on the acetic acid and hydrobromic acid mixture.

Future Directions and Emerging Research Frontiers

Development of Highly Selective and Sustainable Methodologies

A significant area of future research lies in the development of more selective and sustainable methods utilizing the HBr/AcOH reagent system. This involves strategies to improve reaction efficiency, reduce waste, and utilize renewable resources, aligning with the principles of green chemistry.

One promising approach is the integration of HBr/AcOH chemistry with continuous flow technologies. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and yields while minimizing side reactions. For instance, the synthesis of orthogonally protected monosaccharide building blocks has been achieved in a continuous flow platform where acetylation and bromination of unprotected sugars occur in a single step using acetyl bromide, which generates HBr in situ. researchgate.net This method avoids the sudden evolution of toxic HBr gas and allows for in-line quenching of excess acid, making the process safer and more efficient. researchgate.net

The quest for sustainability also drives research into the use of HBr/AcOH in biomass conversion. Lignocellulosic biomass is a vast and renewable carbon source, and its efficient valorization into platform chemicals is a key goal of green chemistry. The HBr/AcOH system has shown potential in the degradation of biopolymers like polylactic acid (PLA) to produce valuable chemical intermediates. researchgate.net Research is focused on optimizing reaction conditions to selectively yield desired products, such as 2-bromopropionic acid, which can be further converted into other useful chemicals. researchgate.net The development of catalytic systems that can efficiently convert biomass-derived substrates into valuable carboxylic acids is a step forward for sustainable polymers. rsc.orgiscbconference.com